REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].C1(S(C2C=CC=CC=2)(=O)=[O:16])C=CC=CC=1.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[OH:16][C:27]1[CH:28]=[CH:29][C:24]([C:30]2[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=2)=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
25.17 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
121.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The toluene was removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 260° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for two and one-half hours
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 290° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for one and one-half hours
|
Type
|
CUSTOM
|
Details
|
The warm reaction mixture
|
Type
|
CUSTOM
|
Details
|
was precipitated in toluene
|
Type
|
WASH
|
Details
|
washed in hot toluene
|
Type
|
CUSTOM
|
Details
|
subsequently dried at 110° C.
|
Type
|
CUSTOM
|
Details
|
to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad)
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from 40% aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.46 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |